
3-Bromo-6-methoxy-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-1,8-naphthyridine typically involves the bromination of 6-methoxy-1,8-naphthyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-6-methoxy-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-6-methoxy-1,8-naphthyridine, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学研究应用
3-Bromo-6-methoxy-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the design of molecular sensors and self-assembly host-guest systems.
作用机制
The mechanism of action of 3-Bromo-6-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Bromo-8-methoxy-1,5-naphthyridine
- 6-Bromo-1,8-naphthyridine
- 3-Methoxy-1,8-naphthyridine
Uniqueness
3-Bromo-6-methoxy-1,8-naphthyridine is unique due to the specific positioning of the bromine and methoxy groups on the naphthyridine core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 6-position can enhance its electron-donating properties, while the bromine at the 3-position can facilitate substitution reactions.
属性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC 名称 |
3-bromo-6-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-6-2-7(10)4-11-9(6)12-5-8/h2-5H,1H3 |
InChI 键 |
GFWJOCIJPUHHDS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C(=C1)C=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


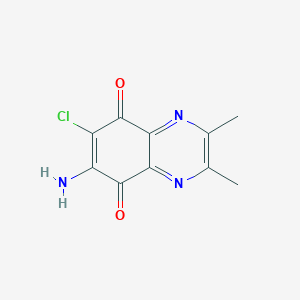
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
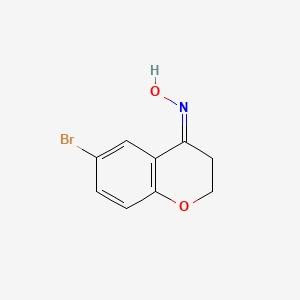
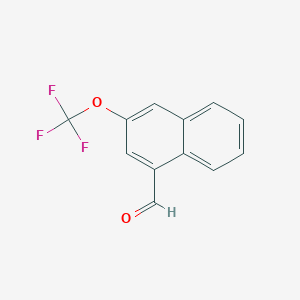

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)



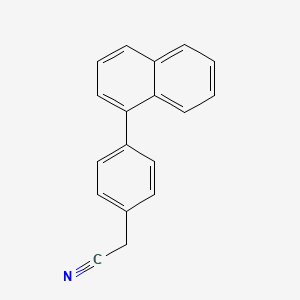
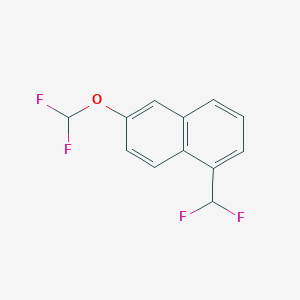

![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)
